molecular formula C17H20N2O2 B2967113 (2-Hydroxy-1,3-dihydroinden-2-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone CAS No. 1436072-89-7

(2-Hydroxy-1,3-dihydroinden-2-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone

Cat. No.: B2967113
CAS No.: 1436072-89-7
M. Wt: 284.359
InChI Key: QJXIVPHZVDVPDU-UHFFFAOYSA-N
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Description

(2-Hydroxy-1,3-dihydroinden-2-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone: is a complex organic compound that features a combination of hydroxy, indene, and piperazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

. Common synthetic routes may include:

  • Indene Formation: : The indene core can be synthesized through cyclization reactions of appropriate precursors.

  • Hydroxylation: : Introduction of the hydroxy group can be achieved using oxidizing agents.

  • Piperazine Attachment: : The piperazine ring is often introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxy group can be further oxidized to a carbonyl group.

  • Reduction: : The compound can be reduced to remove oxygen atoms or add hydrogen atoms.

  • Substitution: : The piperazine ring can undergo substitution reactions with different nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: : Nucleophiles such as amines or halides, and electrophiles like alkyl halides, can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of various substituted piperazines or indenes.

Scientific Research Applications

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its biological activity, including potential antimicrobial or anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological targets. It may interact with enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups. Similar compounds might include other indene derivatives or piperazine-containing molecules. the presence of both the hydroxy group and the prop-2-ynyl group on the piperazine ring sets it apart.

List of Similar Compounds

  • 1-(2-Hydroxy-1,3-dihydroinden-2-yl)ethanone

  • 1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone

  • 1-(2-ethyl-1,3-dihydroinden-2-yl)ethanone

This compound's unique structure and potential applications make it a valuable subject for further research and development

Properties

IUPAC Name

(2-hydroxy-1,3-dihydroinden-2-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-2-7-18-8-10-19(11-9-18)16(20)17(21)12-14-5-3-4-6-15(14)13-17/h1,3-6,21H,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXIVPHZVDVPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C(=O)C2(CC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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